![molecular formula C10H21Cl2FN2S B1531532 1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride CAS No. 2098023-29-9](/img/structure/B1531532.png)
1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride
Overview
Description
Synthesis Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .Scientific Research Applications
Chemical Synthesis
Research has explored the synthesis of chemical compounds related to "1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride" for various applications. For instance, the synthesis and characterization of flunarizine and its (Z)-isomer, which are known for their vasodilating effects and usage in treating migraines and dizziness, involve processes like metal-catalyzed amination and Wittig reaction, showcasing the compound's role in producing medically relevant molecules (Shakhmaev et al., 2016).
Luminescent Materials
The study on naphthalimides with piperazine substituents, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, has revealed their potential in developing pH-sensitive luminescent materials. These materials can be utilized in various applications, including sensors and bioimaging, demonstrating the versatility of piperazine derivatives in creating functional materials (Gan et al., 2003).
Medicinal Chemistry
In medicinal chemistry, derivatives of "1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride" have been synthesized for potential therapeutic applications. For example, the synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole highlight the compound's relevance in designing molecules with specific biological targets, indicating its significance in drug discovery and development (Balaraju et al., 2019).
Molecular Interactions
The structural and interaction studies of compounds related to "1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride," such as those involving hydrogen bonding and molecular conformations, provide insights into how these molecules can be used in designing drugs with specific binding properties. For example, the analysis of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines sheds light on their molecular structures and intermolecular interactions, which are crucial for understanding drug-receptor interactions (Mahesha et al., 2019).
properties
IUPAC Name |
1-[(4-fluorothian-4-yl)methyl]piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2S.2ClH/c11-10(1-7-14-8-2-10)9-13-5-3-12-4-6-13;;/h12H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJLONRTHKKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CN2CCNCC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.